molecular formula C24H36O9 B1259609 Cardivin B

Cardivin B

Cat. No. B1259609
M. Wt: 468.5 g/mol
InChI Key: PQWUSRCSCCYNSK-FBXXSWLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cardivin B is a germacranolide isolated from the aerial parts of Carpesium divaricatum. It exhibits cytotoxicity against the human tumor cells, A-549 (nonsmall cell lung), SK-OV-3 (ovary), SK-MEL-2 (skin), XF-498 (central nervous system) and HCT-15 (colon). It has a role as a metabolite and an antineoplastic agent. It is a cyclic ketone, a diol, a secondary alcohol, a tertiary alcohol and a germacranolide.

Scientific Research Applications

Protective Effects and Cardiovascular Benefits

  • Cardiotoxicity Protection : Crocin, a key component of Crocus sativus L. (Saffron) and structurally similar to Cardivin B, has been demonstrated to protect against diazinon-induced cardiotoxicity in rats. This protection is achieved by reducing lipid peroxidation and alleviating apoptosis in cardiac tissue (Razavi et al., 2013).

  • Myocardial Ischemic Injury Protection : Salvianolic acid B (Sal B), another compound related to Cardivin B, shows protective effects against myocardial ischemic injury. This is accomplished by inhibiting apoptosis and oxidative stress in cardiac cells, which is facilitated through the activation of the AMPK-autophagy pathway (Lin et al., 2020).

  • Cytotoxic Properties : A study on Cardivin A, closely related to Cardivin B, has shown cytotoxicity against various human tumor cell lines, indicating potential applications in cancer treatment (Kim et al., 1997).

Mechanistic Insights and Applications

  • Cellular and Molecular Mechanisms : The study of Cardivin B analogs, like astragaloside IV, reveals insights into the molecular mechanisms underlying their cardioprotective effects. These studies highlight the modulation of signaling pathways crucial for reducing cardiac hypertrophy and apoptosis in heart tissues (Mei et al., 2015).

  • Gene Expression Modulation : The modulation of key cardiac transcription factors and genetic expressions is a significant aspect of the cardioprotective effects of Cardivin B analogs. This involves intricate interactions with cellular pathways that govern heart tissue health and function (Kim et al., 2015).

  • Potential in Tissue Engineering : The use of related compounds in cardiac tissue engineering demonstrates the potential of Cardivin B in regenerative medicine. This includes enhancing the differentiation of stem cells into cardiomyocytes and improving heart tissue repair after injury (Lim et al., 2013).

properties

Product Name

Cardivin B

Molecular Formula

C24H36O9

Molecular Weight

468.5 g/mol

IUPAC Name

[(3aR,4S,6S,8S,10S,11S,11aR)-8,10-dihydroxy-6,10-dimethyl-3-methylidene-11-(2-methylpropanoyloxy)-2,5-dioxo-3a,4,6,7,8,9,11,11a-octahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate

InChI

InChI=1S/C24H36O9/c1-8-12(4)22(28)31-18-16-14(6)23(29)32-19(16)20(33-21(27)11(2)3)24(7,30)10-15(25)9-13(5)17(18)26/h11-13,15-16,18-20,25,30H,6,8-10H2,1-5,7H3/t12?,13-,15-,16-,18-,19+,20-,24-/m0/s1

InChI Key

PQWUSRCSCCYNSK-FBXXSWLTSA-N

Isomeric SMILES

CCC(C)C(=O)O[C@H]1[C@H]2[C@H]([C@@H]([C@@](C[C@H](C[C@@H](C1=O)C)O)(C)O)OC(=O)C(C)C)OC(=O)C2=C

Canonical SMILES

CCC(C)C(=O)OC1C2C(C(C(CC(CC(C1=O)C)O)(C)O)OC(=O)C(C)C)OC(=O)C2=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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